molecular formula C32H37N B12769419 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine CAS No. 50707-13-6

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine

Cat. No.: B12769419
CAS No.: 50707-13-6
M. Wt: 435.6 g/mol
InChI Key: XTBJPNHHVAIUJX-ZRDIBKRKSA-N
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Description

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine is a complex organic compound belonging to the class of piperidines This compound is characterized by its unique structure, which includes a benzhydrylidene group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is often carried out under microwave irradiation to increase the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid catalysts such as barium hydroxide or iron chloride can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Brominated derivatives

Scientific Research Applications

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine is unique due to its combination of a benzhydrylidene group and a tert-butylphenyl group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

50707-13-6

Molecular Formula

C32H37N

Molecular Weight

435.6 g/mol

IUPAC Name

4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine

InChI

InChI=1S/C32H37N/c1-32(2,3)30-19-17-26(18-20-30)12-10-11-23-33-24-21-29(22-25-33)31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-10,12-20H,11,21-25H2,1-3H3/b12-10+

InChI Key

XTBJPNHHVAIUJX-ZRDIBKRKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/CCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2

Origin of Product

United States

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